molecular formula C15H11ClFN5OS B2849585 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide CAS No. 1251676-77-3

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide

Cat. No. B2849585
CAS RN: 1251676-77-3
M. Wt: 363.8
InChI Key: YYKVTYMEVFRWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anti-Cancer Activity

Researchers have synthesized and evaluated derivatives of fluoro-substituted benzo[b]pyran, which include structures related to the specified compound, for their anti-cancer properties. These compounds have shown promising anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005). This highlights the compound's potential in the development of new anticancer agents.

Imaging and Diagnostic Applications

Derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , have been reported as selective ligands for the translocator protein (18 kDa). These compounds, particularly those designed with a fluorine atom allowing for fluorine-18 labeling, are used in positron emission tomography (PET) imaging for detecting neuroinflammation and potentially cancer (Dollé et al., 2008). This application demonstrates the compound's relevance in biomedical imaging and diagnostics.

Neuroinflammation and PET Imaging

Novel pyrazolo[1,5-a]pyrimidines, including variations of the compound of interest, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The study involved the synthesis of fluoroalkyl- and fluoroalkynyl- analogues, which displayed subnanomolar affinity for TSPO. These compounds were radiolabeled with fluorine-18 and investigated for their potential as in vivo PET radiotracers for neuroinflammation (Damont et al., 2015). This research underscores the compound's utility in developing tools for neuroscientific research and clinical diagnostics.

Peripheral Benzodiazepine Receptors

Studies have synthesized and evaluated substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including radiolabeled versions with fluorine-18, showed promising results in biodistribution studies, aligning with the known localization of PBRs. This research suggests potential applications in studying neurodegenerative disorders through imaging (Fookes et al., 2008).

Antitumor Pyrimidine Derivatives

A series of new pyrimidine derivatives have been reported for their antitumor activity, including structures similar to the specified compound. These derivatives have been synthesized and screened for their activity against various human tumor cell lines, demonstrating significant therapeutic activity (Masaret, 2021). This area of research highlights the potential of such compounds in the development of new antitumor medications.

properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5OS/c16-10-3-1-4-11(15(10)17)21-13(23)8-24-14-7-12(18-9-19-14)22-6-2-5-20-22/h1-7,9H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKVTYMEVFRWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(3-chloro-2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.